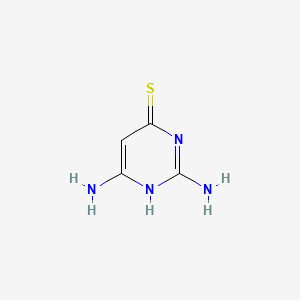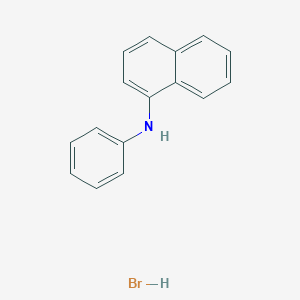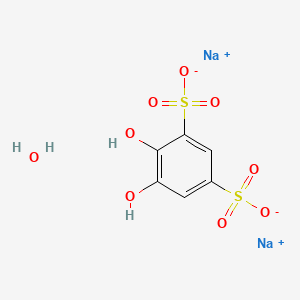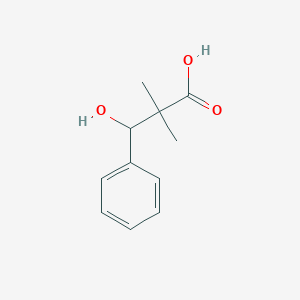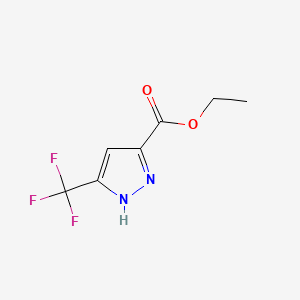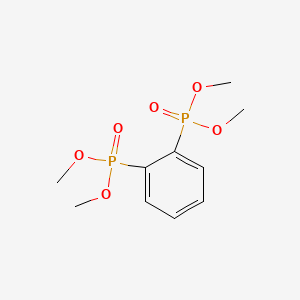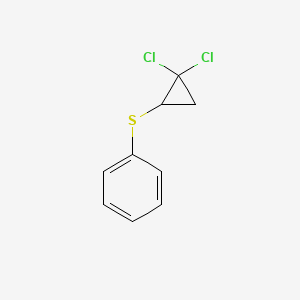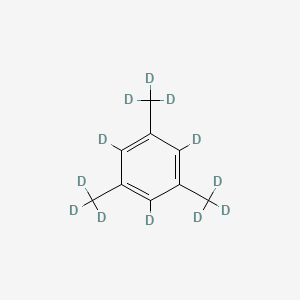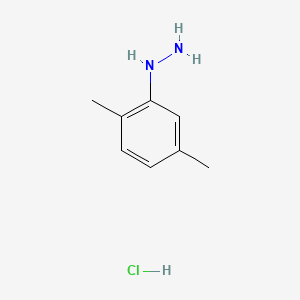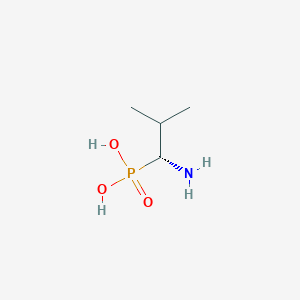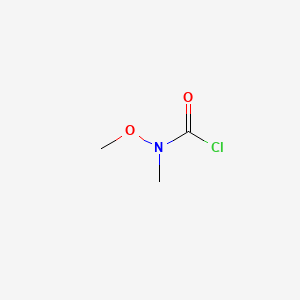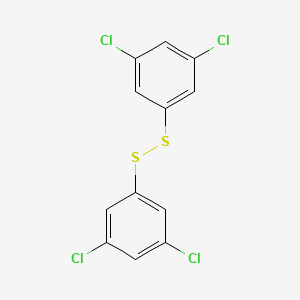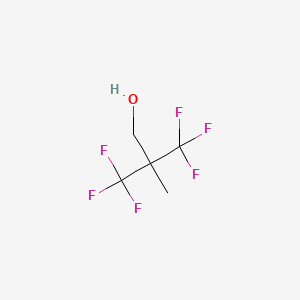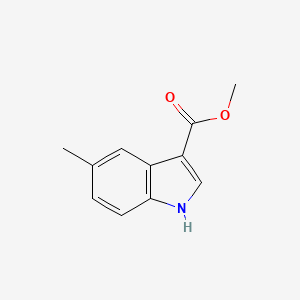
Methyl-5-methylindol-3-carboxylat
Übersicht
Beschreibung
Methyl 5-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-1H-indole-3-carboxylate has numerous scientific research applications. It is used as a reactant in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, and the preparation of indirubin derivatives . Additionally, it is employed in the synthesis of aminoindolylacetates and other biologically active molecules . Its diverse applications make it a valuable compound in medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
Target of Action
Methyl 5-methylindole-3-carboxylate, also known as methyl 5-methyl-1H-indole-3-carboxylate or 5-Methylindole-3-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
Methyl 5-methyl-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various cellular processes .
Cellular Effects
Methyl 5-methyl-1H-indole-3-carboxylate has significant effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of methyl 5-methyl-1H-indole-3-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, inhibiting or activating their activity. This can lead to changes in gene expression and subsequent cellular responses. Additionally, methyl 5-methyl-1H-indole-3-carboxylate can interact with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-methyl-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 5-methyl-1H-indole-3-carboxylate can degrade over time, leading to a decrease in its biological activity. The compound’s initial effects on cellular processes can be significant, with potential long-term implications .
Dosage Effects in Animal Models
The effects of methyl 5-methyl-1H-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, methyl 5-methyl-1H-indole-3-carboxylate can cause toxic or adverse effects, including cellular damage and impaired metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Methyl 5-methyl-1H-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, methyl 5-methyl-1H-indole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of methyl 5-methyl-1H-indole-3-carboxylate are crucial for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of methyl 5-methyl-1H-indole-3-carboxylate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that methyl 5-methyl-1H-indole-3-carboxylate exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-methyl-1H-indole-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid . Another method includes the reaction of 5-bromo-1H-indole with pyridine and trichloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring overnight . Additionally, microwave-assisted synthesis using palladium-catalyzed intramolecular oxidative coupling of anilines has been reported .
Industrial Production Methods: Industrial production methods for Methyl 5-methylindole-3-carboxylate typically involve large-scale esterification reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in Friedel-Crafts alkylation, cross dehydrogenative coupling reactions, and the preparation of diphenylsulfonium ylides .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, trichloroacetyl chloride, and pyridine. Reaction conditions often involve anhydrous solvents like THF and controlled temperatures ranging from 0°C to room temperature .
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of biologically active compounds and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as methyl indole-5-carboxylate, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, and methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities
Eigenschaften
IUPAC Name |
methyl 5-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(6-12-10)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECAAQDHFZNFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374953 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227960-12-5 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 227960-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


